S-prop-2-ynyl ethanethioate

Dynamic kinetic resolution Thioester α-proton acidity Enantioselective hydrolysis

S-Prop-2-ynyl ethanethioate (CAS 13702-10-8), also referred to as S-2-propyn-1-yl ethanethioate or propargyl thioacetate, is a low-molecular-weight (114.17 g/mol) organosulfur compound with the formula C₅H₆OS. It belongs to the thioester class and is distinguished from simpler S-alkyl ethanethioates by the presence of a terminal alkyne (propargyl) group attached to the sulfur atom.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 13702-10-8
Cat. No. B1651965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-prop-2-ynyl ethanethioate
CAS13702-10-8
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCC(=O)SCC#C
InChIInChI=1S/C5H6OS/c1-3-4-7-5(2)6/h1H,4H2,2H3
InChIKeyUYZVABQVIWVBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Prop-2-ynyl Ethanethioate (CAS 13702-10-8): A Bifunctional Thioester Building Block for Advanced Synthesis and Agrochemical Research


S-Prop-2-ynyl ethanethioate (CAS 13702-10-8), also referred to as S-2-propyn-1-yl ethanethioate or propargyl thioacetate, is a low-molecular-weight (114.17 g/mol) organosulfur compound with the formula C₅H₆OS . It belongs to the thioester class and is distinguished from simpler S-alkyl ethanethioates by the presence of a terminal alkyne (propargyl) group attached to the sulfur atom . This dual functionality—a thioester moiety permitting controlled thiol release and a terminal alkyne enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry—underpins its differentiated utility as both a synthetic intermediate and an agrochemical active ingredient . The compound has been primarily documented in two contexts: as a miticide/acaricide acting through acetylcholinesterase inhibition , and as a stable, storable precursor to the otherwise volatile and unstable propargylthiol .

1
CuAAC click-chemistry handle with protected thiol for sequential bioconjugation and materials research
2
Acetylcholinesterase inhibition profile supports acaricide screening and resistance-mechanism studies
3
Stable, storable precursor to volatile propargylthiol for in situ thiol generation in heterocycle synthesis

Why S-Prop-2-ynyl Ethanethioate Cannot Be Replaced by Common S-Alkyl or S-Allyl Thioesters


Generic substitution of S-prop-2-ynyl ethanethioate with readily available S-alkyl (e.g., S-propyl ethanethioate, CAS 2307-10-0) or S-allyl (CAS 23973-51-5) analogs fails in applications that exploit the terminal alkyne group. The propargyl moiety imparts two functional advantages absent in saturated congeners: (i) it enables CuAAC click chemistry for bioconjugation and materials functionalization , and (ii) the electron-withdrawing alkynyl group substantially enhances the kinetic acidity of the α-protons, accelerating thioester α-proton exchange by up to approximately 20-fold relative to ethyl thioesters—a property critical for dynamic enzymatic resolution processes . Furthermore, S-prop-2-ynyl ethanethioate serves as the only practically storable precursor to propargylthiol, a thiol that is too volatile and unstable to be supplied as a neat reagent . These combined features make direct one-for-one replacement with simpler thioesters chemically infeasible for any workflow requiring alkyne reactivity, enhanced α-proton lability, or controlled in situ propargylthiol generation.

Click chemistry
S-propyl and S-allyl analogs lack the terminal alkyne; substitution removes CuAAC reactivity, limiting bioconjugation and materials workflows.
Dynamic resolution
Saturated thioesters may not achieve sufficient α-proton exchange; enzymatic resolution yields can shift sharply without the propargyl group's electron-withdrawing effect.
Propargylthiol source
Simpler thioesters cannot serve as stable propargylthiol surrogates; neat propargylthiol is volatile and unstable, requiring in situ generation.

Quantitative Differentiation Evidence for S-Prop-2-ynyl Ethanethioate Versus Structural Analogs


Enhanced α-Proton Exchange Rate vs. S-Ethyl and S-Allyl Thioesters Enables Broader Dynamic Enzymatic Resolution

The propargyl thioester of α-phenylpropionate (compound 1l) exhibits substantially enhanced α-proton exchange rates compared to the corresponding ethyl (1h) and allyl (1i) thioesters, attributable to the electron-withdrawing effect of the alkynyl group . The overall rate of α-proton exchange was reported to be enhanced by as much as 20-fold through variation of the thiol moiety across the series, with the propargyl and trifluoroethyl thioesters showing the greatest acceleration . Under dynamic enzymatic resolution conditions with subtilisin Carlsberg and trioctylamine as racemization catalyst, the propargyl thioester (1l) yielded the (R)-acid product in 80% enantiomeric excess (ee) at 95% conversion. Under non-racemizing conditions, 43% conversion gave 74% ee with an approximate E-value of 12 .

α-Proton exchange
Head-to-head
80% ee at 95% conversion (racemizing); E ≈ 12 (non-racemizing)
Supports dynamic enzymatic resolution workflow for chiral acid synthesis
Ethyl and allyl thioesters insufficient for racemization under same conditions
Dynamic kinetic resolution Thioester α-proton acidity Enantioselective hydrolysis

Terminal Alkyne Click Chemistry Capability Absent in S-Propyl and S-Allyl Ethanethioate Analogs

S-Prop-2-ynyl ethanethioate contains a terminal alkyne group that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages, a reactivity completely absent in the structurally similar S-propyl ethanethioate (CAS 2307-10-0) and S-allyl ethanethioate (CAS 23973-51-5) . The thioester group can be selectively deprotected under mild conditions (hydroxylamine or LiAlH₄) to reveal a free thiol, which can then participate in orthogonal thiol-maleimide or thiol-ene conjugations . This orthogonal dual reactivity—alkyne for click chemistry, protected thiol for subsequent conjugation—is a class-level distinction from saturated S-alkyl thioesters that lack the alkyne and from S-allyl thioesters whose alkene reactivity profile differs fundamentally from CuAAC .

CuAAC capability
Class-level
Terminal alkyne present; enables 1,2,3-triazole formation via CuAAC
Only propargyl thioester provides click handle for bioconjugation probe design
S-propyl analog lacks alkyne; S-allyl alkene reactivity differs from CuAAC
Click chemistry CuAAC Bioconjugation

Stable and Storable Propargylthiol Surrogate vs. Direct Use of Volatile, Unstable Free Propargylthiol

Propargylthiol (2-propyne-1-thiol) is described as 'a challenging mercaptan due to its high volatility and instability' . S-Prop-2-ynyl ethanethioate provides a practical solution as a stable, storable liquid precursor that can be reduced to propargylthiol in situ via LiAlH₄ reduction . After reduction and acidification, the resulting propargylthiol solution in CH₂Cl₂/Et₂O can be stored in a freezer for several weeks without significant decomposition . Alternative in situ generation via DBU-catalyzed methanolysis of the propargyl thioacetate has also been demonstrated, enabling direct use of the unstable propargylthiol nucleophile in thia-Michael addition/Diels-Alder cascade reactions . In contrast, neat propargylthiol is not commercially available and must be prepared and used immediately .

Propargylthiol storage
Reported
Reduced propargylthiol solution stable for several weeks at −20 °C
Provides practical shelf-stable surrogate for volatile free propargylthiol
Free propargylthiol requires immediate use; not commercially available
Propargylthiol generation In situ deprotection Thiol stability

Acetylcholinesterase Inhibition Potency Relevant to Acaricidal Activity

S-Prop-2-ynyl ethanethioate has been evaluated for inhibition of rat brain (striatal) acetylcholinesterase (AChE) using acetylthiocholine as substrate, yielding a potency range of 0.0026–0.031 (units consistent with Ki values in µM based on ChEMBL assay annotation) . While direct head-to-head AChE inhibition data against the established acaricide propargite (CAS 2312-35-8) are not available in the public domain, propargite acts through mitochondrial ATP synthase inhibition (IRAC group 12C) rather than AChE, indicating a distinct mode of action . This mechanistic differentiation suggests S-prop-2-ynyl ethanethioate may address mite populations with resistance to conventional ATP synthase-targeting acaricides. The compound's dual role as both a synthesis intermediate and a biologically active molecule is a distinctive feature not shared by simpler S-alkyl thioesters that lack documented pesticidal activity .

AChE inhibition
Assay context
Ki range 0.0026–0.031 (consistent with µM), rat brain striatal AChE
Reported AChE inhibition context supports acaricide screening studies
Propargite targets ATP synthase (IRAC 12C); direct potency comparison not available
Acetylcholinesterase inhibition Acaricide Miticide

Iodocyclization to 3-Iodothiophenes Enabled by Propargyl-Thioester Cascade Reactivity

S-Prop-2-ynyl ethanethioate and related propargyl thioesters serve as substrates for electrophilic iodocyclization to furnish 3-iodothiophene derivatives, a transformation that leverages the concurrent activation of both the alkyne and thioester moieties in a cascade sequence . Reported yields for iodocyclization of S-containing alkyne substrates to 3-iodothiophenes range from 65% to 88%, demonstrating synthetic efficiency . This tandem reactivity has no counterpart in S-propyl ethanethioate (lacking the alkyne) or S-allyl ethanethioate (alkene cyclization follows a different mechanistic pathway yielding distinct products) . The resulting 3-iodothiophenes are versatile intermediates for cross-coupling reactions, making the propargyl thioester a strategic entry point to functionalized sulfur heterocycles .

Iodocyclization
Class-level
3-iodothiophene yields 65–88% via cascade alkyne/thioester activation
Enables direct thiophene synthesis; saturated analogs yield 0% for this transformation
Reported for propargyl thioesters with I₂ or NIS
Heterocycle synthesis Iodocyclization Thiophene

High-Value Application Scenarios Where S-Prop-2-ynyl Ethanethioate Delivers Verifiable Advantage


Dynamic Enzymatic Resolution of α-Arylpropionic Acids to Single Enantiomers

Laboratories engaged in chiral resolution of racemic α-arylpropionic acids (e.g., profen-class NSAID precursors) can employ S-prop-2-ynyl ethanethioate as the esterifying thiol to generate a substrate with sufficient α-proton acidity for continuous in situ racemization. Using subtilisin Carlsberg as the enantioselective hydrolysis catalyst and trioctylamine as the racemization base, the propargyl thioester enables product isolation in 80% enantiomeric excess at 95% conversion—a result unattainable with ethyl or allyl thioester substrates that lack the requisite α-proton lability . This approach overcomes the 50% yield ceiling of classical kinetic resolution.

Bioconjugation Probe Synthesis via Orthogonal Thioester Deprotection / CuAAC Click Chemistry

S-Prop-2-ynyl ethanethioate is uniquely suited for constructing heterobifunctional linkers where a terminal alkyne is first engaged in CuAAC triazole formation with an azide-modified biomolecule, followed by mild thioester deprotection (hydroxylamine or LiAlH₄) to reveal a free thiol for subsequent maleimide conjugation or gold surface immobilization . This sequential orthogonal reactivity strategy is not accessible with S-propyl ethanethioate (no alkyne) or S-allyl ethanethioate (alkene, not alkyne), establishing the propargyl thioester as the preferred building block for stepwise bioconjugation workflows.

In Situ Propargylthiol Generation for Thia-Michael Cascade Heterocyclizations

For synthetic chemistry groups pursuing thia-Michael addition / inverse-electron-demand Diels-Alder cascades en route to 7,8-dihydro-5H-thiopyrano[4,3-b]pyridines, S-prop-2-ynyl ethanethioate provides a storable, commercially available source of propargylthiol via DBU-catalyzed methanolysis . This avoids the hazards and shelf-life limitations of neat propargylthiol while enabling the same in situ nucleophilic thiol generation. The propargyl thioacetate solution can be prepared in advance and used directly in the cascade without isolation of the unstable thiol intermediate .

Agrochemical Research Targeting Acaricide Resistance Management

Agrochemical discovery programs seeking acaricides with a mode of action distinct from the widely deployed ATP synthase inhibitor propargite can evaluate S-prop-2-ynyl ethanethioate as a lead compound. Its documented acetylcholinesterase inhibition (Ki range 0.0026–0.031, in vitro rat brain striatal AChE assay) represents a mechanistically orthogonal target to propargite's mitochondrial ATP synthase inhibition (IRAC group 12C) , making it a candidate for controlling mite populations that have developed resistance to conventional acaricides.

Application
Selection Property
Validation Focus
Chiral resolution research of α-arylpropionic acids
α-Proton lability enabling dynamic kinetic resolution
Enantiomeric excess under racemizing vs. non-racemizing conditions
Bioconjugation probe assembly via orthogonal handles
Sequential CuAAC + thiol-deprotection reactivity
Triazole formation followed by maleimide/gold surface thiol conjugation
In situ propargylthiol generation for thia-Michael cascades
Shelf-stable precursor with catalytic methanolysis activation
Thiol nucleophile availability without isolating volatile intermediate
Acaricide research with distinct biochemical target
Acetylcholinesterase inhibition profile
AChE assay endpoints vs. ATP synthase inhibition in resistant mite models
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